(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid

Description

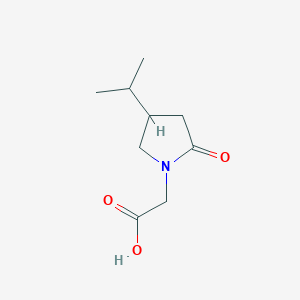

(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid is a pyrrolidinone-derived carboxylic acid characterized by a 2-oxopyrrolidine ring substituted with an isopropyl group at the 4-position and an acetic acid moiety at the 1-position. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and enhanced lipophilicity from the isopropyl substituent.

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-(2-oxo-4-propan-2-ylpyrrolidin-1-yl)acetic acid |

InChI |

InChI=1S/C9H15NO3/c1-6(2)7-3-8(11)10(4-7)5-9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13) |

InChI Key |

RWGDAAOFFJUOGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC(=O)N(C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid typically involves the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of bases such as sodium hydride, metal alkoxides, or lithium diisopropylamine . Another method involves the intramolecular acylation of N-substituted 4-aminobutanoic acid esters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which leads to different biological profiles depending on the spatial orientation of substituents . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic Acid

- Structure : Differs by replacing the 4-isopropyl group with a hydroxyl (-OH) group.

- Molecular Formula: C₆H₉NO₄ .

- However, the absence of a bulky substituent may reduce membrane permeability.

- Applications: Hydroxyl-substituted pyrrolidinones are often used in drug design for targeting hydrophilic binding pockets .

[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic Acid

- Structure: Features a piperidin-4-yl-acetic acid core linked to a pyrrolidinone via an ethyl spacer.

- Molecular Formula : C₁₃H₂₀N₂O₃ (inferred from CAS 1171916-96-3) .

- Key Properties : The piperidine ring introduces basicity (pKa ~11), while the ethyl spacer may improve conformational flexibility. This compound’s larger size and additional nitrogen could enhance interactions with biological targets like G-protein-coupled receptors.

- Applications : Piperidine derivatives are common in CNS-targeting drugs due to blood-brain barrier penetration .

2-(Pyrrolidin-1-yl)acetic Acid

- Structure : Simplifies the scaffold by removing the 2-oxo and 4-isopropyl groups.

- Molecular Formula: C₆H₁₁NO₂ (CAS 37386-15-5) .

- Key Properties : The absence of the oxo group reduces electrophilicity, making it less reactive in nucleophilic reactions. This compound’s lower molecular weight (145.16 g/mol) may improve metabolic stability.

- Applications : Used as a building block for peptidomimetics and surfactants .

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Polarity | Potential Applications |

|---|---|---|---|---|---|

| (4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid | C₉H₁₅NO₃ | 185.22 | 4-isopropyl, 2-oxo | Moderate | Enzyme inhibitors, Prodrugs |

| 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid | C₆H₉NO₄ | 175.14 | 4-hydroxy, 2-oxo | High | Hydrophilic drug candidates |

| [1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid | C₁₃H₂₀N₂O₃ | 252.31 | Piperidine, ethyl-pyrrolidinone | Low | CNS-targeting agents |

| 2-(Pyrrolidin-1-yl)acetic acid | C₆H₁₁NO₂ | 145.16 | None (simple pyrrolidine) | Low | Peptidomimetics, Surfactants |

Structural and Functional Insights

- Electron-Withdrawing Effects : The 2-oxo group in this compound increases the electrophilicity of the adjacent carbonyl, making it reactive toward nucleophiles like amines or thiols. This contrasts with 2-(Pyrrolidin-1-yl)acetic acid, which lacks this reactivity .

- Acidity : The carboxylic acid group (pKa ~2.5) is stronger than hydroxyl groups (pKa ~10), favoring ionization at physiological pH and influencing solubility and binding affinity .

Biological Activity

(4-Isopropyl-2-oxopyrrolidin-1-yl)acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, characterized by a pyrrolidine ring and an isopropyl group, suggests various biological activities, particularly in anti-inflammatory and analgesic contexts. The molecular formula for this compound is C₉H₁₅NO₃.

Therapeutic Potential

Preliminary research indicates that this compound may exhibit significant anti-inflammatory and analgesic properties. These activities are likely mediated through interactions with specific biological targets, influencing metabolic pathways or cellular responses. Such properties make it a candidate for further investigation in the treatment of pain management and inflammatory disorders.

The biological activity of this compound may arise from its ability to modulate various biological pathways. Interaction studies are essential to elucidate the pharmacodynamics of this compound. These studies typically involve:

- Binding affinity assessments to determine how well the compound interacts with target proteins.

- Cellular assays to evaluate the compound's effects on cell viability and proliferation.

- In vivo studies to assess therapeutic efficacy in animal models.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which can provide insights into its potential pharmacological effects. The following table summarizes some of these compounds along with their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Pyrrolidinone | Contains a pyrrolidine ring | Known for neuroprotective effects |

| N-(4-Isopropylphenyl)acetamide | Aromatic substitution on acetamide | Exhibits analgesic properties |

| 4-Methylpyridine | Methylated pyridine derivative | Used in agrochemicals |

The distinct combination of an isopropyl group and a carboxylic acid in this compound may confer unique pharmacological properties compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.